molecular formula C9H8F2N2O B2611039 1-(3,5-Difluorophenyl)-imidazolidin-2-one CAS No. 1547051-49-9

1-(3,5-Difluorophenyl)-imidazolidin-2-one

Cat. No.: B2611039
CAS No.: 1547051-49-9
M. Wt: 198.173
InChI Key: BSNGNHDZZOKTCR-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-imidazolidin-2-one is a chemical compound characterized by the presence of a difluorophenyl group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-imidazolidin-2-one typically involves the reaction of 3,5-difluoroaniline with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-imidazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s difluorophenyl group can enhance its binding affinity and specificity towards these targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)-imidazolidin-2-one
  • 1-(4-Fluorophenyl)-imidazolidin-2-one
  • 1-(3,4-Difluorophenyl)-imidazolidin-2-one

Uniqueness

1-(3,5-Difluorophenyl)-imidazolidin-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to differences in binding affinity, selectivity, and overall efficacy compared to other similar compounds .

Properties

IUPAC Name

1-(3,5-difluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-6-3-7(11)5-8(4-6)13-2-1-12-9(13)14/h3-5H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNGNHDZZOKTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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